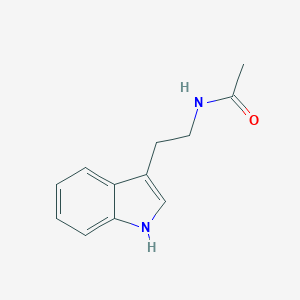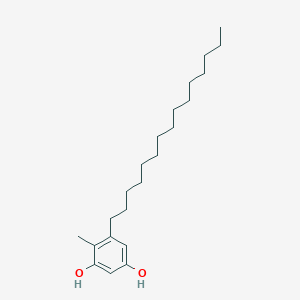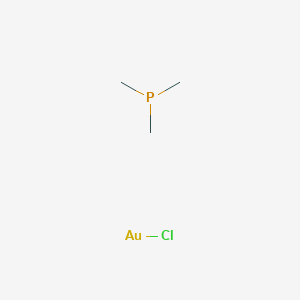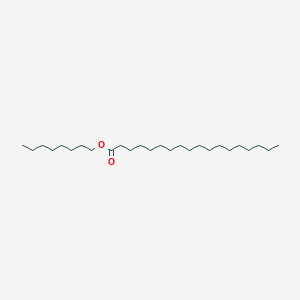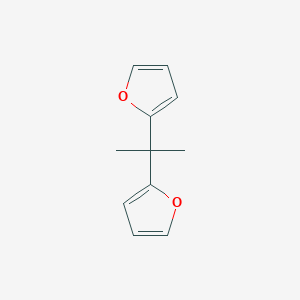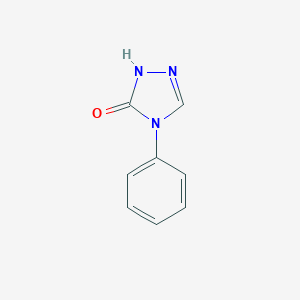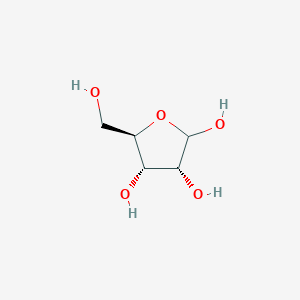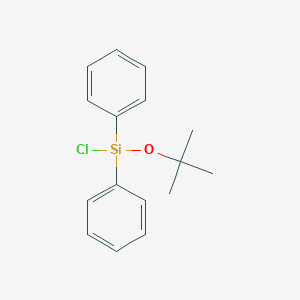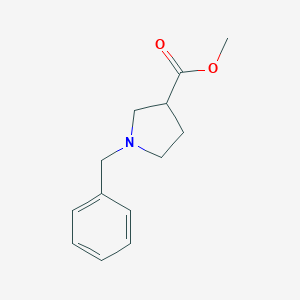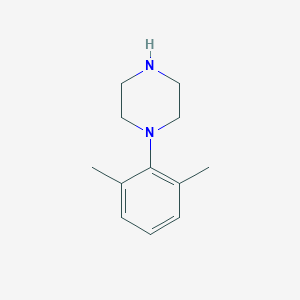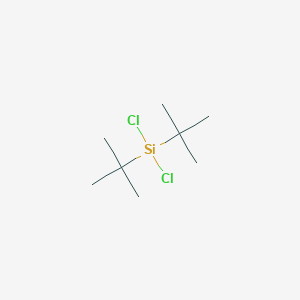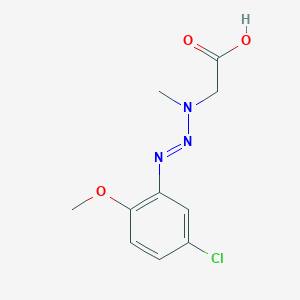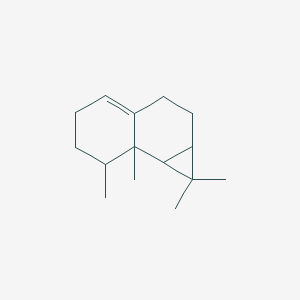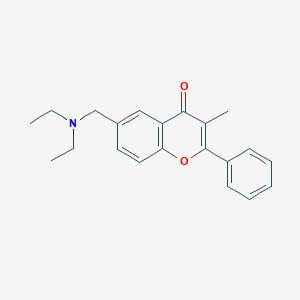
Flavamine
Overview
Description
Flavamine, also known as Fluvoxamine , is a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder (OCD). It belongs to a group of medicines known as SSRIs, which are thought to work by increasing the activity of a chemical called serotonin in the brain .
Synthesis Analysis
The synthesis of Flavamine or similar compounds has been reported in the literature. For instance, a divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization has been described .Molecular Structure Analysis
Flavamine has a molecular formula of C21H23NO2 . The structure and general properties of flavins, which are related compounds, have been discussed in the literature .Scientific Research Applications
Structural Analysis : Flavamine is a diterpenoid alkaloid isolated from ACONITUM FLAVUM, with its structure established through spectral analyses (Chen, Lao, Wang, & Hong, 1988).
Pharmacological Potency : Flavonoids, a class to which Flavamine belongs, are noted for their high pharmacological potency, including their historical use in treating a variety of human diseases. Modern research is still required to fully understand and validate these effects (Havsteen, 1983).
Cognitive Function and Blood Flow : Flavanols, a related group, have been shown to improve memory and learning, potentially through anti-inflammatory and neuroprotective effects. These effects might be mediated by increased cerebral blood flow (Lamport et al., 2015).
Energy Expenditure and Sympathetic Nerve Activation : Research indicates that flavan 3-ols and B type procyanidins, related to Flavamine, can elevate energy expenditure by activating sympathetic nerves (Nakagawa et al., 2018).
Heart Health : Flavonoids, including Flavamine-related compounds, have been studied for their impact on heart health. Certain flavonoids in the diet are associated with significant health benefits, particularly concerning heart health (Erdman et al., 2007).
Bioavailability and Bioactivity in Health : Flavonoids and related compounds show protective effects against chronic diseases like neurodegeneration, cancer, and cardiovascular diseases. Advances in analysis techniques have enhanced our understanding of their bioavailability and biological activity (Rodriguez-Mateos et al., 2014).
Improved Cognitive Function in Elderly : Cocoa flavanol consumption, related to flavonoids, has shown improvements in cognitive function, blood pressure control, and metabolic profile in elderly subjects (Mastroiacovo et al., 2014).
Neuroprotection in Parkinson’s Disease : Naringenin, a citrus flavanone related to Flavamine, has shown potential in countering dopaminergic degeneration by regulating neuroinflammation and oxidative stress in a Parkinson’s disease model (Mani et al., 2018).
properties
IUPAC Name |
6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZNDLLRXZPNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166146 | |
| Record name | Flavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavamine | |
CAS RN |
15686-60-9 | |
| Record name | Flavamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLAVAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5Z51GXKI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



